3-Amino-6-bromo-5-(trifluoromethyl)picolinic acid
Overview
Description
“3-Amino-6-bromo-5-(trifluoromethyl)picolinic acid” is a chemical compound with the CAS Number: 1334546-32-5 . It has a molecular weight of 285.02 and its IUPAC name is this compound . The compound is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H4BrF3N2O2/c8-5-2(7(9,10)11)1-3(12)4(13-5)6(14)15/h1H,12H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown solid . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Chemical Processing
Synthesis of Nav1.8 Sodium Channel Modulator
The compound was used in the kilo-scale synthesis of a sodium channel modulator, highlighting its role in complex chemical syntheses. The synthesis involved key steps like permanganate oxidation and Suzuki−Miyaura coupling, indicating its utility in specialized chemical processes (Fray et al., 2010).
Production of Bipyridines for ATRP Catalysts
Used in the production of mono- and disubstituted bipyridines via Stille-type coupling, the compound contributes to the synthesis of catalysts used in atom transfer radical polymerization (ATRP), a significant process in polymer chemistry (Schubert, Eschbaumer, & Heller, 2000).
Pathway to Drug Precursors
It serves as a precursor in the regioselective synthesis of other complex molecules, which are further used in drug development (Bhattacharya et al., 2007).
Chemical and Biological Studies
Study of Noncovalent Supramolecular Complexes
Its derivatives are used in studying the dynamics of noncovalent supramolecular complexes, which are crucial in understanding molecular interactions in chemistry and biology (Fuss et al., 1999).
Investigations in Coordination Chemistry
Derivatives of the compound are utilized in studying coordination environments and pseudopolymorphism in iron(III) complexes. This research provides insights into the behavior of metal ions in different chemical environments (Tabatabaee, Dadkhodaee, & Kukovec, 2013).
Synthesis of Functionalized Pyridines
Its derivatives play a role in the synthesis of functionalized pyridines, which are important in the development of new chemical entities for various applications (Song et al., 2004).
Pharmaceutical and Industrial Applications
Continuous Synthesis of Strategic Building Blocks
It is used in the continuous synthesis of key intermediates for pharmaceuticals like nevirapine, demonstrating its importance in the pharmaceutical manufacturing process (Longstreet et al., 2013).
Synthesis of Herbicides
Derivatives of the compound are employed in the synthesis of new herbicides, showcasing its application in agrochemical research (Johnson et al., 2015).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
Picolinic acid, a related compound, is known to be a catabolite of the amino acid tryptophan through the kynurenine pathway . It’s possible that 3-Amino-6-bromo-5-(trifluoromethyl)picolinic acid may interact with similar pathways, but further investigation is required to confirm this.
properties
IUPAC Name |
3-amino-6-bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3N2O2/c8-5-2(7(9,10)11)1-3(12)4(13-5)6(14)15/h1H,12H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFXTRXMLUVQKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1N)C(=O)O)Br)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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